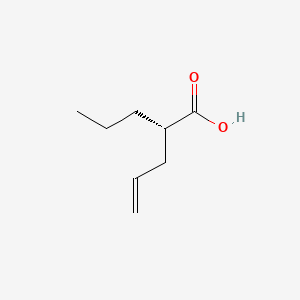

4-Pentanoic acid, 2-propyl-, (S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Pentanoic acid, 2-propyl-, (S)-, also known as (S)-2-propylpentanoic acid, is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of valeric acid and is known for its applications in various fields, including medicine and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentanoic acid, 2-propyl-, (S)- can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the action of a catalyst to form 4-pentenoic ester. This intermediate is then hydrolyzed, acidified, and purified to obtain the final product .

Industrial Production Methods

In industrial settings, the production of 4-Pentanoic acid, 2-propyl-, (S)- often involves the oxo process. This process uses 1-butene and syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is subsequently oxidized to produce the desired compound .

化学反应分析

Types of Reactions

4-Pentanoic acid, 2-propyl-, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

科学研究应用

Antiepileptic Agent

(S)-valproic acid is widely used in the treatment of epilepsy. It functions by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity.

- Efficacy : Studies have shown that (S)-valproic acid is effective in managing various types of seizures, including generalized tonic-clonic seizures and absence seizures. A meta-analysis indicated that patients treated with (S)-valproic acid experienced a significant reduction in seizure frequency compared to placebo groups .

Mood Stabilization

(S)-valproic acid is also prescribed for the management of bipolar disorder. It helps to stabilize mood swings and prevent manic episodes.

- Clinical Findings : A double-blind study demonstrated that patients receiving (S)-valproic acid showed improved mood stabilization compared to those on placebo, with a notable decrease in manic symptoms .

Safety Profile

The safety profile of (S)-valproic acid has been extensively studied:

- Adverse Effects : Common side effects include gastrointestinal disturbances, weight gain, and potential hepatotoxicity. Long-term use requires monitoring liver function tests .

- Teratogenicity : There is a known risk of teratogenic effects if used during pregnancy, necessitating careful consideration and patient counseling .

Clinical Trials

A clinical trial published in the International Journal of Toxicology assessed the metabolic pathways of (S)-valproic acid and its conjugates using gas chromatography-mass spectrometry. The study found that higher doses led to distinct metabolic patterns, indicating the compound's complex pharmacokinetics and potential toxic metabolites .

Real-world Application

In a retrospective study involving patients with refractory epilepsy, those treated with (S)-valproic acid showed a significant improvement in seizure control compared to other antiepileptic drugs, highlighting its efficacy as a first-line treatment option .

Data Table: Comparative Efficacy of Antiepileptic Drugs

| Drug Name | Seizure Type | Efficacy Rate (%) | Common Side Effects |

|---|---|---|---|

| (S)-Valproic Acid | Generalized Tonic-Clonic | 70 | Weight gain, GI upset |

| Carbamazepine | Focal Seizures | 65 | Dizziness, drowsiness |

| Lamotrigine | Generalized & Focal Seizures | 68 | Rash, headache |

| Levetiracetam | Myoclonic Seizures | 60 | Behavioral changes |

作用机制

The mechanism of action of 4-Pentanoic acid, 2-propyl-, (S)- involves its interaction with molecular targets in the body. It is known to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This results in enhanced inhibitory neurotransmission, which helps in controlling seizures and stabilizing mood .

相似化合物的比较

4-Pentanoic acid, 2-propyl-, (S)- can be compared with other similar compounds such as:

Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties but different biological activities.

Isovaleric acid: An isomer of valeric acid with a branched structure, used in different industrial applications.

2-Propyl-4-pentenoic acid: A related compound with a double bond in the carbon chain, used in specialized chemical reactions.

The uniqueness of 4-Pentanoic acid, 2-propyl-, (S)- lies in its chiral nature and its specific applications in medicine as an anticonvulsant and mood stabilizer.

生物活性

4-Pentanoic acid, 2-propyl-, (S)-, also known as (S)-2-propylpentanoic acid, is a chiral fatty acid derivative with the molecular formula C8H16O2. It is primarily recognized for its role in the pharmaceutical field, particularly as a metabolite of valproic acid (VPA), which is widely used in the treatment of epilepsy and bipolar disorder. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C8H16O2

- Molecular Weight : 144.21 g/mol

- Chirality : The compound exists in two enantiomeric forms, with (S)-enantiomer being biologically active.

The unique branching at the second carbon position contributes to its reactivity and biological activity, influencing its interaction with various biological systems.

4-Pentanoic acid, 2-propyl-, (S)- exhibits its biological effects primarily through modulation of neurotransmitter systems:

- GABAergic Activity : It inhibits gamma-aminobutyric acid (GABA) transaminase, leading to increased GABA levels in the brain. This mechanism enhances inhibitory neurotransmission, which is crucial for controlling seizures and stabilizing mood .

- Neuroprotective Effects : Studies suggest that it may also exert neuroprotective effects by reducing oxidative stress and promoting mitochondrial function .

Anticonvulsant Properties

Research has shown that 4-Pentanoic acid, 2-propyl-, (S)- has significant anticonvulsant properties:

- Valproate Metabolism : As a metabolite of VPA, it plays a role in managing seizure disorders. Clinical studies have indicated that it can reduce seizure frequency in patients with epilepsy .

- Comparative Efficacy : In animal models, such as hippocampal kindled rats and corneal kindled mice, it has demonstrated effective seizure control with lower effective doses compared to traditional anticonvulsants .

Other Biological Activities

In addition to its anticonvulsant effects, this compound has been studied for other potential therapeutic applications:

- Mood Stabilization : Its ability to modulate GABA levels suggests potential use in treating mood disorders like bipolar disorder .

- Hepatotoxicity Studies : Investigations into VPA-induced hyperammonemia have shown that serum levels of 4-Pentanoic acid correlate negatively with plasma ammonia levels in certain patient groups, suggesting a complex interaction that may mitigate some hepatotoxic risks associated with VPA therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Pentanoic acid, 2-propyl-, (S)-:

属性

CAS 编号 |

117039-65-3 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC 名称 |

(2S)-2-propylpent-4-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |

InChI 键 |

UMYDNZXEHYSVFY-SSDOTTSWSA-N |

手性 SMILES |

CCC[C@@H](CC=C)C(=O)O |

规范 SMILES |

CCCC(CC=C)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。